molecular formula C23H30N2O2 B3108931 (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 169447-85-2

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No. B3108931
CAS RN: 169447-85-2
M. Wt: 366.5 g/mol
InChI Key: WEZYFYMYMKUAHY-NRFANRHFSA-N
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Description

(S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It is a synthetic compound that has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The compound tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related structure to (S)-tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, has been utilized as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors. An efficient synthesis approach for this compound involves a series of steps starting from easily available reagents, showcasing its utility in complex organic syntheses (Chen Xin-zhi, 2011).

  • Characterization Techniques : Compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, which is structurally similar to this compound, have been characterized using techniques like FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This demonstrates the compound's importance in aiding the understanding of molecular structures and interactions (N. Çolak et al., 2021).

Applications in Chemical Synthesis

  • Chiral Auxiliary Applications : A study demonstrates the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound similar in structure to this compound, as a chiral auxiliary in dipeptide synthesis. This shows the potential of such compounds in asymmetric synthesis, which is crucial in the production of pharmaceuticals and fine chemicals (A. Studer et al., 1995).

  • Intermediates in Medicinal Chemistry : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, structurally related to the compound , serves as a significant intermediate for small molecule anticancer drugs. The successful synthesis and high yield of this compound highlight its role in the development of novel therapeutic agents (Binliang Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (2S)-2,4-dibenzylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801160637
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169447-85-2
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169447-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S)-2,4-bis(phenylmethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801160637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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